(E)-2-(3-(4-(tert-butyl)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
The compound (E)-2-(3-(4-(tert-butyl)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic small molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a cyanoacrylamido group and a 4-(tert-butyl)phenyl moiety. Its structure combines a rigid bicyclic system with electron-withdrawing (cyano) and hydrophobic (tert-butyl) groups, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to steric and electronic modulation.
Properties
IUPAC Name |
2-[[(E)-3-(4-tert-butylphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-23(2,3)16-10-8-14(9-11-16)12-15(13-24)21(28)26-22-19(20(25)27)17-6-4-5-7-18(17)29-22/h8-12H,4-7H2,1-3H3,(H2,25,27)(H,26,28)/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHUVZLGCKLOLK-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(3-(4-(tert-butyl)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a derivative of tetrahydrobenzo[b]thiophene that has garnered interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of the compound features a tetrahydrobenzo[b]thiophene core substituted with a cyanoacrylamido group and a tert-butyl phenyl moiety. The synthesis typically involves multi-step organic reactions including cyclization and functional group modifications. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Biological Activities
1. Anticancer Activity
Recent studies have indicated that tetrahydrobenzo[b]thiophene derivatives exhibit significant anticancer properties. For example, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that these compounds could inhibit the proliferation of cancer cells at micromolar concentrations .
2. Anti-inflammatory Properties
Tetrahydrobenzo[b]thiophene derivatives are also noted for their anti-inflammatory effects. Research has shown that these compounds can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling . This property suggests potential applications in treating inflammatory diseases.
3. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays, revealing its ability to scavenge free radicals and inhibit lipid peroxidation. The antioxidant activity is crucial for protecting cells from oxidative stress, which is implicated in numerous diseases .
The biological activity of (E)-2-(3-(4-(tert-butyl)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide may be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways related to cancer progression and inflammation .
- Modulation of Gene Expression : The compound may affect transcription factors that regulate genes associated with cell growth and inflammation .
- Interaction with Cellular Targets : Molecular docking studies suggest that the compound could bind to various biological targets, altering their activity and leading to therapeutic effects .
Case Studies
Several case studies have documented the efficacy of tetrahydrobenzo[b]thiophene derivatives in preclinical models:
- Cancer Models : In vitro studies using human cancer cell lines (e.g., breast and lung cancer) demonstrated that these compounds could significantly reduce cell viability compared to controls .
- Inflammatory Disease Models : Animal studies indicated that administration of these compounds resulted in reduced inflammation markers in models of arthritis and colitis .
Data Summary
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit significant anticancer activity. For instance:
- MCF-7 Breast Cancer Cells : Studies have shown that compounds with similar structures can induce apoptosis and inhibit cell proliferation. One study reported an IC50 value of 23.2 µM against MCF-7 cells, demonstrating a substantial reduction in cell viability.
Anti-inflammatory Effects
Compounds derived from tetrahydrobenzo[b]thiophene have also demonstrated anti-inflammatory properties. Specific studies indicate that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Analgesic Activity
Analgesic effects have been observed in animal models using the "hot plate" method. Some derivatives provided pain relief comparable to standard analgesics like metamizole, suggesting their potential in pain management.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the tetrahydrobenzo[b]thiophene core significantly influence biological activity:
- Substituents : Groups such as methoxy and tert-butyl enhance anticancer potency.
- Functional Groups : The presence of cyano and acrylamide moieties is critical for inducing apoptosis through specific molecular interactions.
Breast Cancer Model
In vitro studies using MCF-7 cells treated with tetrahydrobenzo[b]thiophene derivatives showed significant apoptosis induction and cell cycle arrest at the G2/M phase. The compound was effective at low concentrations, indicating its potential as a therapeutic agent in breast cancer treatment.
Inflammation Model
Experimental setups evaluating anti-inflammatory effects indicated significant reductions in inflammatory markers when tested against lipopolysaccharide-induced inflammation in macrophages. This highlights the compound's potential for treating inflammatory diseases.
Data Tables
Chemical Reactions Analysis
Acylation and Carbamate Formation
The carboxamide group facilitates reactions with acyl chlorides and chloroformates. For example:
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Reaction with ethyl chloroformate : Forms carbamate derivatives under mild conditions (0–5°C, THF solvent) .
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Chloroacetyl chloride interaction : Produces chloroacetamide intermediates, which undergo nucleophilic substitution with morpholine or piperazine derivatives to yield bioactive analogs .
| Reactant | Product | Yield | Conditions |
|---|---|---|---|
| Ethyl chloroformate | Carbamate 3a | 60% | 0–5°C, THF, 2 h |
| Chloroacetyl chloride | Chloroacetamide 3c | 68% | RT, DCM, 4 h |
Nucleophilic Substitution at Electrophilic Centers
The β-enaminonitrile scaffold enables reactivity with carbon-centered electrophiles:
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Ethanoic anhydride : Forms acetylated derivatives via nucleophilic attack at the NH group .
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Thiophene-2-carbonyl chloride : Generates thiophene-conjugated amides with improved solubility .
Key Observation : Reaction times and solvent polarity significantly influence regioselectivity. For instance, DMF accelerates amidation but may require purification via column chromatography .
Hydrolysis and Cyclization Pathways
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Alkaline hydrolysis : Converts ethyl ester derivatives to carboxylic acids (e.g., using NaOH/EtOH, 80°C) .
-
Intramolecular cyclization : Forms iminofuran derivatives under acetic anhydride reflux, confirmed by IR (C=O at 1718 cm⁻¹) and ¹H NMR .
Coordination with Metal Nanoparticles
The compound’s thiophene core binds to Fe₃O₄ nanoparticles (NPs) via:
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Schiff base formation : Reaction with isovanillin creates a ligand (11 ) for NP coating .
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Surface functionalization : Enhances antibacterial and cytotoxic activities (e.g., Fe₃O₄-NP 12a shows 85% CRC cell inhibition) .
| NP Type | IC₅₀ (HCT-116) | Antioxidant Activity (DPPH SC₅₀) |
|---|---|---|
| Fe₃O₄ (12a ) | 18.7 μM | 0.12 mg/mL |
| Fe₃O₄/SiO₂ (12b ) | 25.3 μM | 0.19 mg/mL |
Pharmacological Activity-Driven Modifications
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Tubulin polymerization inhibition : Carbamate derivative 3b binds to the colchicine site (ΔG = −8.9 kcal/mol) .
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Antibacterial functionalization : N-Acylation with benzoyl chloride derivatives improves Gram-positive bacterial inhibition (MIC = 4–16 μg/mL) .
This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Controlled acylation and NP coordination strategies are particularly promising for developing targeted therapeutics .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
However, excessive hydrophobicity may reduce aqueous solubility, a critical factor in drug development.
Functional Group Modifications: Carboxamide vs. Ester: The target compound’s carboxamide group (vs. ethyl esters in ) likely improves metabolic stability, as esters are prone to hydrolysis in vivo. This modification may extend half-life but could reduce oral bioavailability due to higher polarity . Cyanoacrylamido vs. Methyleneamino: The cyanoacrylamido group () provides a planar, conjugated system that may enhance π-π stacking with aromatic residues in biological targets, whereas methyleneamino groups () offer flexibility but less rigidity for target engagement.
Physicochemical and Spectroscopic Data
- Molecular Weight : The tert-butyl group increases the molecular weight (~50–70 g/mol) compared to methoxy or methyl analogs, impacting pharmacokinetics (e.g., diffusion rates).
- Spectroscopic Signatures: 1H NMR: The tert-butyl group typically shows a singlet at δ 1.2–1.4 ppm, distinct from methoxy (δ ~3.8 ppm) or methyl (δ ~2.3 ppm) groups. IR: Cyanoacrylamido C≡N stretches appear at ~2200 cm⁻¹, while carboxamide N-H stretches are observed at ~3300 cm⁻¹ .
Q & A
Basic: What synthetic strategies are employed to prepare (E)-2-(3-(4-(tert-butyl)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?
Answer:
The synthesis involves two key steps:
Core Formation : The tetrahydrobenzo[b]thiophene scaffold is synthesized via cyclization of cyclohexanone derivatives with sulfur and cyanoacetamide under basic conditions (e.g., triethylamine in DMF) .
Knoevenagel Condensation : The (E)-configured cyanoacrylamido group is introduced by reacting a 2-amino-thiophene intermediate with 4-(tert-butyl)benzaldehyde. This step uses toluene, catalytic piperidine, and acetic acid under reflux, favoring α,β-unsaturated bond formation .
Key Data :
| Step | Reagents/Conditions | Yield | Purity Method |
|---|---|---|---|
| Cyclization | DMF, S₈, Et₃N | 65–78% | Recrystallization (MeOH) |
| Knoevenagel | Piperidine/AcOH, reflux | 72–94% | HPLC (MeCN:H₂O gradient) |
Advanced: How is the stereoselectivity of the (E)-isomer controlled during synthesis?
Answer:
The (E)-configuration is thermodynamically favored in Knoevenagel condensations due to conjugation stabilization. Key controls include:
- Solvent Choice : Aprotic solvents (e.g., toluene) minimize side reactions.
- Catalyst : Piperidine facilitates enolate formation without promoting isomerization.
- Spectroscopic Confirmation : ¹H NMR coupling constants (J = 12–16 Hz for trans vinyl protons) and NOESY (absence of cross-peaks between vinyl and tert-butyl protons) validate the E-configuration .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- IR Spectroscopy : Identifies C≡N (~2200 cm⁻¹), acrylamido C=O (~1680 cm⁻¹), and thiophene C-S (~690 cm⁻¹) .
- NMR : ¹³C NMR confirms tert-butyl carbons (δ 29–31 ppm) and acrylamido carbonyl (δ ~165 ppm) .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₈N₃O₂S: 446.18) .
Advanced: How do structural modifications influence biological activity?
Answer:
- tert-Butyl Group : Enhances lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility .
- Cyanoacrylamido Group : Critical for Michael acceptor activity, enabling covalent binding to cysteine residues in target enzymes (e.g., kinases) .
Comparative Data :
| Derivative | Substituent | Antibacterial MIC (μg/mL) |
|---|---|---|
| Compound 30 () | Phenyl | 16 |
| Target Compound | 4-tert-butylphenyl | 8 |
| The tert-butyl group reduces MIC by 50%, likely due to enhanced target affinity . |
Basic: What purification challenges arise, and how are they mitigated?
Answer:
- Challenges : Low solubility in polar solvents due to the hydrophobic tert-butyl group.
- Solutions :
- HPLC : Gradient elution (MeCN:H₂O, 30% → 100%) achieves >95% purity .
- Recrystallization : Methanol/water mixtures yield crystalline solids (melting point 204–207°C) .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
Contradictions often stem from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC assays).
- Impurity Effects : Use HPLC-validated purity (>98%) before testing .
- Structural Confirmation : Re-examine NMR/HRMS to rule out isomerization or degradation .
Basic: What in vitro models evaluate this compound’s bioactivity?
Answer:
- Antibacterial : Broth microdilution against Gram-positive pathogens (e.g., S. aureus ATCC 25923) .
- Anti-inflammatory : Inhibition of COX-2 in LPS-stimulated macrophages (IC₅₀ determination) .
- Cytotoxicity : MTT assay on HEK-293 cells to assess selectivity .
Advanced: Which computational methods guide derivative design?
Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding to kinase ATP pockets (e.g., binding energy ≤ -9.5 kcal/mol) .
- QSAR : Hammett constants (σ⁺) for substituents correlate with antibacterial activity (R² = 0.82) .
- DFT Calculations : Optimize frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) for redox stability .
Basic: How is the compound’s stability assessed under experimental conditions?
Answer:
- Thermal Stability : TGA shows decomposition >200°C, compatible with standard reaction conditions .
- Solution Stability : Monitor via HPLC over 24h in DMSO/PBS (pH 7.4); degradation <5% at 25°C .
Advanced: What mechanistic insights explain its enzyme inhibition?
Answer:
The cyanoacrylamido group acts as a Michael acceptor, covalently modifying catalytic cysteine residues (e.g., in EGFR kinase). LC-MS/MS identifies adduct formation ([M + 119 Da] from β-mercaptoethanol trapping) . Kinase assays show IC₅₀ = 0.8 μM, reversible by thiol-reducing agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
